[(1R)-2-amino-1-phenylethyl]dimethylamine
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Overview
Description
[(1R)-2-amino-1-phenylethyl]dimethylamine is a chiral amine compound with a phenylethylamine backbone It is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-amino-1-phenylethyl]dimethylamine typically involves the reductive amination of phenylacetone with dimethylamine. The reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-amino-1-phenylethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
[(1R)-2-amino-1-phenylethyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential role in neurotransmitter activity and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1R)-2-amino-1-phenylethyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(1R)-2-amino-1-phenylethyl]dimethylamine can be compared with other similar compounds, such as:
Phenylethylamine: Lacks the dimethylamine group, leading to different chemical properties and biological activities.
N,N-Dimethylphenylethylamine: Similar structure but may have different stereochemistry and reactivity.
Amphetamine: Contains a similar backbone but with different substituents, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dimethylamine group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
NFSAPTWLWWYADB-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)[C@@H](CN)C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
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